molecular formula C11H15NOS B11792497 1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone

1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B11792497
M. Wt: 209.31 g/mol
InChI Key: UXSJHVPAJPXQCD-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C11H15NOS It is characterized by the presence of a thiophene ring attached to a piperidine moiety, linked through an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone typically involves the reaction of thiophene-2-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a dehydrating agent to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2-(Thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

1-(2-thiophen-2-ylpiperidin-1-yl)ethanone

InChI

InChI=1S/C11H15NOS/c1-9(13)12-7-3-2-5-10(12)11-6-4-8-14-11/h4,6,8,10H,2-3,5,7H2,1H3

InChI Key

UXSJHVPAJPXQCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=CC=CS2

Origin of Product

United States

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